molecular formula C16H13N B375337 2-(3-Methylphenyl)quinoline CAS No. 24641-30-3

2-(3-Methylphenyl)quinoline

Cat. No. B375337
CAS RN: 24641-30-3
M. Wt: 219.28g/mol
InChI Key: GLNAHCOBHVPDPM-UHFFFAOYSA-N
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Description

“2-(3-Methylphenyl)quinoline” is a derivative of quinoline, a nitrogen-containing heterocycle. Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . The chemical behavior of quinoline derivatives can be influenced by modifications at different positions on the quinoline ring.


Synthesis Analysis

Quinoline derivatives can be synthesized using various methods. For instance, one method involves the one-pot three-component fusion of methyl 3,3-diethoxypropionate, varying aniline derivatives, and aldehyde at 60°C under ultrasonic circumstances utilizing SnCl2.2H2O as a catalyst and water as solvent . Another method involves N-methylation of desmethyl precursors using [11C]methyl iodide or [11C]methyl triflate, alongside bases like tetrabutylammonium hydroxide or potassium hydroxide in dimethylformamide.


Molecular Structure Analysis

The molecular structure of compounds related to “2-(3-Methylphenyl)quinoline” has been characterized using techniques such as X-ray diffraction. Quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring .


Chemical Reactions Analysis

Quinoline derivatives exhibit various chemical reactions, including intramolecular hydrogen bonding and reactivity towards different electrophiles. The chemical behavior can be influenced by modifications at different positions on the quinoline ring.

Scientific Research Applications

Medicinal Chemistry: Drug Discovery and Development

2-(3-Methylphenyl)quinoline serves as a crucial scaffold in medicinal chemistry, particularly in drug discovery and development . Its structural features make it a versatile precursor for synthesizing compounds with a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis properties . The compound’s ability to interact with various biological targets such as proteins, receptors, and enzymes opens pathways for novel medication candidates to address global health issues .

Industrial Chemistry: Synthesis Protocols

In industrial chemistry, 2-(3-Methylphenyl)quinoline is utilized in the synthesis of various chemical products . Classical synthesis protocols like Gould–Jacob, Friedländer, and Skraup, as well as modern methods involving transition metal-catalyzed reactions and green chemistry approaches, are employed to construct and functionalize the quinoline scaffold . These methods aim to reduce environmental impact and improve efficiency in industrial-scale chemical production .

Synthetic Organic Chemistry: Multicomponent Reactions

The compound is instrumental in synthetic organic chemistry, where it is used in multicomponent reactions (MCRs) to build complex molecular architectures . These reactions are highly valued for their efficiency and ability to converge multiple starting materials into a single product, streamlining the synthesis process and enabling the creation of diverse and complex organic molecules .

Bioorganic Chemistry: Biomolecular Interactions

2-(3-Methylphenyl)quinoline has significant applications in bioorganic chemistry, where its derivatives are studied for their interactions with biomolecules . These interactions are crucial for understanding the compound’s role in various biological processes and its potential therapeutic effects. Research in this field often focuses on the synthesis and evaluation of bioactive derivatives with specific pharmacological activities .

Agrochemical Chemistry: Pesticides and Plant Protection

The agrochemical potential of quinoline derivatives, including 2-(3-Methylphenyl)quinoline, is explored for developing new pesticides and plant protection agents . These compounds exhibit a broad spectrum of biological activities that can be harnessed to combat pathogenic infections in crops, thereby improving agricultural yield and food supply .

Materials Science: Photovoltaics and OLEDs

Lastly, 2-(3-Methylphenyl)quinoline derivatives find applications in materials science, particularly in the development of third-generation photovoltaics and organic light-emitting diodes (OLEDs) . Their photophysical properties, such as UV-Vis absorption, fluorescence maxima, and quantum yields, make them suitable for use as fluorescence probes, sensors, and materials in energy-harvesting and light-emitting devices .

Safety and Hazards

Quinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, suspected of causing genetic defects, and may cause cancer .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the study and development of quinoline derivatives, including “2-(3-Methylphenyl)quinoline”, have potential future directions in these areas .

properties

IUPAC Name

2-(3-methylphenyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c1-12-5-4-7-14(11-12)16-10-9-13-6-2-3-8-15(13)17-16/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNAHCOBHVPDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenyl)quinoline

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